molecular formula C6H8N2O B1390156 2,4-Dimethylpyrimidin-5-ol CAS No. 412003-95-3

2,4-Dimethylpyrimidin-5-ol

Cat. No. B1390156
M. Wt: 124.14 g/mol
InChI Key: NJRAXBYJSOFRQV-UHFFFAOYSA-N
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Patent
US09416109B2

Procedure details

1-Butanol (158 mL) was added into the reaction flask which was fitted with a mechanical stirrer, a temperature probe, nitrogen inlet, and distillation equipment. The solvent was cooled to 10-15° C. and potassium t-butoxide (33.7 g, 0.3 mol) was charged in 3 portions maintaining an internal temperature less than 40° C. 1-Dodecanethiol (43.2 mL, 0.18 mol) was added to the resulting suspension, and was agitated at 20-25° C. for 30 min. 1-Dodecanethiol (43.2 mL, 0.18 mol) was added to the suspension and the mixture was stirred at room temperature for an additional 30 min. Next, 5-methoxy-2,6-dimethylpyrimidin-1-ium chloride, 17, (21 g, 0.12 mol) was added in 3 portions with efficient agitation, and the inlet was rinsed with 1-butanol (10 mL). The reaction flask was degassed with vacuum and purged with nitrogen (3×) and then maintained under a nitrogen atmosphere. The reaction mixture was heated to 117˜120° C., and volatile tert-butanol (=30 mL) was collected. Then, the reaction was aged at reflux temperature (120-125° C.) for 20 h (conversion was 99.5%). The reaction mixture was cooled to 10-15° C., and 6 N HCl (90 mL) charged at 10-15° C. Deionized water was added (63 mL), and the reaction was aged for 20 min at room temperature. Heptane (126 mL) was added, agitated for 15 min, and allowed to split for 15 min. The product containing lower aqueous layer was drained to a suitable vessel. The upper organic layer was extracted with a combined solution of water (84 mL), 6 N HCl (21 mL) and MeOH (42 mL). The organic layer was back-extracted with water (42 mL). The aqueous layers were combined, and cooled to 10-15° C. The pH of the aqueous layer was adjusted to 6.8-7.2 with 50% sodium hydroxide (26 mL). Sodium chloride (37.8 g) was added, and the reaction was agitated for 30 min. 2-MeTHF (140 mL) was charged, agitated for 15 min, and allowed to split. The aqueous layer was back-extracted twice with 2-MeTHF (140 mL) with pH adjustment of the aqueous layer after each extraction (0.5 mL of 6 N HCl, desired pH in aqueous layer is 6.8˜7.2). Note: The pH of the aqueous layer went up slightly after each extraction, and it should be adjusted accordingly (with 0.25 mL of 6 N HCl). The organic layers were combined and concentrated at reduced pressure to a minimum stirrable volume maintaining the internal temperature below 40° C. The concentrated solution was dried azeotropically with 2-MeTHF (3×65 mL), and then 2-MeTHF was charged to adjust the final solvent volume to 100 mL (any product on the wall of the reactor should be dissolved). Insoluble inorganic material was filtered off using a sintered glass funnel. The reactor and filter pot were rinsed with 2-MeTHF (40 mL). The filtrate was concentrated under a reduced pressure maintaining the internal temperature below 40° C. to ca. 60 mL of total batch volume. The reaction was next chased with heptane (4×80 mL) and the final batch volume was adjusted to a total volume of 65 mL. Then, the slurry mixture was cooled to 0-5° C. over 30 min, and aged for 1 h at this temperature. The resulting slurry was filtered, and the wet cake was rinsed with pre-cooled (0-5° C.) heptane (63 mL). The wet cake was dried under vacuum with a nitrogen flush at room temperature for 24 h to afford 11.6 g of 2,4-dimethylpyrimidin-5-ol, (18, 78˜85% yield).
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step Two
Quantity
43.2 mL
Type
reactant
Reaction Step Three
Name
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
158 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(S)CCCCCCCCCCC.[Cl-].C[O:22][C:23]1[CH:24]=[N:25][C:26]([CH3:30])=[NH+:27][C:28]=1[CH3:29]>C(O)CCC>[CH3:30][C:26]1[N:27]=[C:28]([CH3:29])[C:23]([OH:22])=[CH:24][N:25]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
33.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
43.2 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Three
Name
Quantity
43.2 mL
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Four
Name
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC=1C=NC(=[NH+]C1C)C
Step Five
Name
Quantity
158 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was agitated at 20-25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
a temperature probe, nitrogen inlet, and distillation equipment
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature less than 40° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for an additional 30 min
Duration
30 min
WASH
Type
WASH
Details
the inlet was rinsed with 1-butanol (10 mL)
CUSTOM
Type
CUSTOM
Details
The reaction flask was degassed with vacuum
CUSTOM
Type
CUSTOM
Details
purged with nitrogen (3×)
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 117˜120° C.
CUSTOM
Type
CUSTOM
Details
volatile tert-butanol (=30 mL) was collected
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature (120-125° C.) for 20 h (conversion was 99.5%)
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10-15° C.
ADDITION
Type
ADDITION
Details
6 N HCl (90 mL) charged at 10-15° C
ADDITION
Type
ADDITION
Details
Deionized water was added (63 mL)
WAIT
Type
WAIT
Details
the reaction was aged for 20 min at room temperature
Duration
20 min
ADDITION
Type
ADDITION
Details
Heptane (126 mL) was added
STIRRING
Type
STIRRING
Details
agitated for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to split for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
The product containing lower aqueous layer
CUSTOM
Type
CUSTOM
Details
was drained to a suitable vessel
EXTRACTION
Type
EXTRACTION
Details
The upper organic layer was extracted with a combined solution of water (84 mL), 6 N HCl (21 mL) and MeOH (42 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was back-extracted with water (42 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10-15° C
ADDITION
Type
ADDITION
Details
Sodium chloride (37.8 g) was added
STIRRING
Type
STIRRING
Details
the reaction was agitated for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
2-MeTHF (140 mL) was charged
STIRRING
Type
STIRRING
Details
agitated for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to split
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted twice with 2-MeTHF (140 mL) with pH adjustment of the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
after each extraction (0.5 mL of 6 N HCl
EXTRACTION
Type
EXTRACTION
Details
after each extraction, and it
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure to a minimum stirrable volume
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 40° C
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The concentrated solution was dried azeotropically with 2-MeTHF (3×65 mL)
ADDITION
Type
ADDITION
Details
2-MeTHF was charged
DISSOLUTION
Type
DISSOLUTION
Details
should be dissolved)
FILTRATION
Type
FILTRATION
Details
Insoluble inorganic material was filtered off
FILTRATION
Type
FILTRATION
Details
The reactor and filter pot
WASH
Type
WASH
Details
were rinsed with 2-MeTHF (40 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 40° C. to ca. 60 mL of total batch volume
TEMPERATURE
Type
TEMPERATURE
Details
Then, the slurry mixture was cooled to 0-5° C. over 30 min
Duration
30 min
WAIT
Type
WAIT
Details
aged for 1 h at this temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the wet cake was rinsed
TEMPERATURE
Type
TEMPERATURE
Details
with pre-cooled (0-5° C.) heptane (63 mL)
CUSTOM
Type
CUSTOM
Details
The wet cake was dried under vacuum with a nitrogen
CUSTOM
Type
CUSTOM
Details
flush at room temperature for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(C(=N1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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